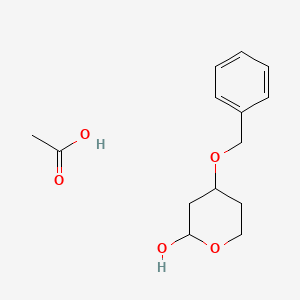stannane CAS No. 648905-01-5](/img/structure/B12602153.png)
[4-(Methanesulfonyl)-3-methoxyphenyl](trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonyl)-3-methoxyphenylstannane: is an organotin compound that features a methanesulfonyl group and a methoxy group attached to a phenyl ring, which is further bonded to a trimethylstannane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonyl)-3-methoxyphenylstannane typically involves the reaction of 4-(methanesulfonyl)-3-methoxyphenyl halide with trimethylstannane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trimethylstannane group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The methanesulfonyl group can be reduced to a thiol group under reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various organotin compounds.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in thiol derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organotin compounds.
- Acts as a reagent in various organic transformations.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Methanesulfonyl)-3-methoxyphenylstannane exerts its effects involves interactions with various molecular targets. The trimethylstannane group can interact with biological macromolecules, potentially disrupting their function. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, thereby altering their activity.
Comparaison Avec Des Composés Similaires
- [4-(Methanesulfonyl)-3-methoxyphenyl]boronic acid
- [4-(Methanesulfonyl)-3-methoxyphenyl]chloride
- [4-(Methanesulfonyl)-3-methoxyphenyl]amine
Comparison:
- 4-(Methanesulfonyl)-3-methoxyphenylstannane is unique due to the presence of the trimethylstannane group, which imparts distinct chemical reactivity and potential applications.
- [4-(Methanesulfonyl)-3-methoxyphenyl]boronic acid is commonly used in Suzuki-Miyaura coupling reactions.
- [4-(Methanesulfonyl)-3-methoxyphenyl]chloride is a versatile intermediate in organic synthesis.
- [4-(Methanesulfonyl)-3-methoxyphenyl]amine has applications in medicinal chemistry due to its potential biological activity.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Propriétés
Numéro CAS |
648905-01-5 |
|---|---|
Formule moléculaire |
C11H18O3SSn |
Poids moléculaire |
349.04 g/mol |
Nom IUPAC |
(3-methoxy-4-methylsulfonylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O3S.3CH3.Sn/c1-11-7-5-3-4-6-8(7)12(2,9)10;;;;/h4-6H,1-2H3;3*1H3; |
Clé InChI |
YORBZMYCVMCXBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[Sn](C)(C)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


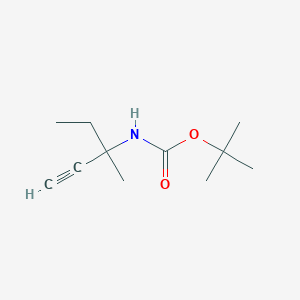

![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)

![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

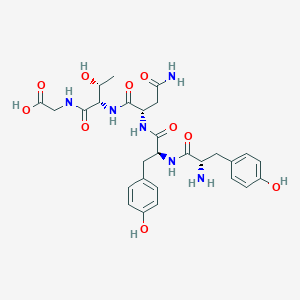
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
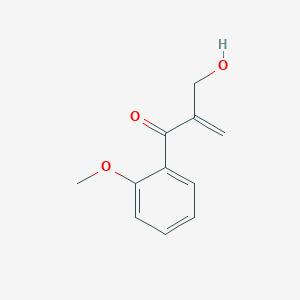
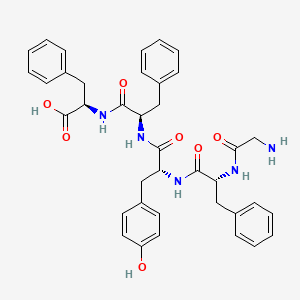

![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
